molecular formula C8H4BrCl2NS B039670 2-(Bromomethyl)-5,7-dichloro-1,3-benzothiazole CAS No. 123895-46-5

2-(Bromomethyl)-5,7-dichloro-1,3-benzothiazole

Cat. No. B039670
CAS RN: 123895-46-5
M. Wt: 297 g/mol
InChI Key: PHWNPTNPAZHYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-5,7-dichloro-1,3-benzothiazole is a chemical compound with the molecular formula C8H3BrCl2NS. It is also known as BMBT and is widely used in scientific research for its diverse applications. The compound is synthesized through a multistep process, and its mechanism of action involves the inhibition of certain enzymes in the body.

Mechanism Of Action

The mechanism of action of BMBT involves the inhibition of certain enzymes in the body. Specifically, BMBT has been shown to inhibit the activity of cathepsin B, a lysosomal cysteine protease that plays a critical role in various physiological processes. By inhibiting cathepsin B, BMBT can exert its pharmacological effects, including its antitumor and antimicrobial activities.
Biochemical and Physiological Effects:
BMBT has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that BMBT can induce apoptosis in cancer cells, inhibit the growth of various fungal and bacterial strains, and modulate the activity of certain enzymes in the body. Additionally, BMBT has been shown to exhibit anti-inflammatory and neuroprotective effects in animal models.

Advantages And Limitations For Lab Experiments

BMBT has several advantages and limitations for lab experiments. One of the primary advantages of BMBT is its potent biological activity, which makes it a promising candidate for drug development. Additionally, BMBT is relatively easy to synthesize, making it readily available for research purposes. However, BMBT also has certain limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research involving BMBT. One potential direction is the development of BMBT derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of BMBT and its derivatives, as well as their potential applications in various disease models. Finally, the development of new synthetic methodologies for BMBT and its derivatives could facilitate their use in drug development and other scientific research applications.

Synthesis Methods

The synthesis of BMBT involves a multistep process that begins with the reaction of 2-aminobenzenethiol with 2-bromoacetyl chloride. This reaction results in the formation of 2-(bromomethyl)-1,3-benzothiazole, which is then subjected to further reactions to yield the final product, 2-(Bromomethyl)-5,7-dichloro-1,3-benzothiazole. The synthesis of BMBT is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

BMBT has been widely used in scientific research for its diverse applications. One of the primary applications of BMBT is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various biologically active compounds. BMBT derivatives have been shown to exhibit potent antitumor, antifungal, and antibacterial activities, making them promising candidates for drug development.

properties

CAS RN

123895-46-5

Product Name

2-(Bromomethyl)-5,7-dichloro-1,3-benzothiazole

Molecular Formula

C8H4BrCl2NS

Molecular Weight

297 g/mol

IUPAC Name

2-(bromomethyl)-5,7-dichloro-1,3-benzothiazole

InChI

InChI=1S/C8H4BrCl2NS/c9-3-7-12-6-2-4(10)1-5(11)8(6)13-7/h1-2H,3H2

InChI Key

PHWNPTNPAZHYEU-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1N=C(S2)CBr)Cl)Cl

Canonical SMILES

C1=C(C=C(C2=C1N=C(S2)CBr)Cl)Cl

synonyms

2-(BROMOMETHYL)-5,7-DICHLOROBENZOTHIAZOLE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.